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carbonitrile

Cat. No.: B1367269 Get Quote

An In-Depth Comparative Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile and Its

Analogs for Drug Discovery Professionals

Introduction: The Versatile Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in

a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate

in hydrogen bonding make it a privileged structure in the design of biologically active

molecules. Within this class, the hydroxypyridine-carbonitrile framework is of particular interest

due to its synthetic versatility and presence in compounds exhibiting a wide spectrum of

pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory

properties.[1][2]

This guide provides a comparative analysis of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a

key building block, and its structural analogs. We will delve into their synthesis,

physicochemical properties, and structure-activity relationships (SAR), offering field-proven

insights and experimental data to support researchers and scientists in the development of

novel therapeutics.
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The identity and position of substituents on the pyridine ring dramatically influence the

molecule's physical and chemical characteristics, such as solubility, melting point, and

electronic distribution. These factors are critical determinants of pharmacokinetic and

pharmacodynamic behavior. A comparison of the core compound with selected analogs

highlights this diversity.
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Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Features /
Notes

2-Chloro-5-

hydroxypyridine-

3-carbonitrile

74650-75-2 C₆H₃ClN₂O 154.55

The parent

compound,

featuring key

chloro, hydroxyl,

and nitrile

functional

groups.[3][4]

2-Chloro-5-

nitropyridine-3-

carbonitrile

31309-08-7 C₆H₂ClN₃O₂ 183.55

A nitro analog,

often used as a

synthetic

precursor. The

strong electron-

withdrawing nitro

group

significantly

alters reactivity.

5-Chloro-2-

hydroxypyridine-

3-carbonitrile

Not specified C₆H₃ClN₂O 154.55

An isomer of the

parent

compound,

existing in

tautomeric

equilibrium with

5-chloro-2-oxo-

1H-pyridine-3-

carbonitrile.[5]

3-

Hydroxypyridine-

2-carbonitrile

932-35-4 C₆H₄N₂O 120.11 An isomer

lacking the

chloro

substituent,

providing a

baseline for

assessing the
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halogen's

impact.[6]

2-Amino-5-

hydroxypyridine
55717-46-9 C₅H₆N₂O 110.11

An analog where

the 2-chloro

group is replaced

by an amino

group, altering its

hydrogen

bonding capacity

and basicity.[7]

2-Chloro-5-

formylpyridine-3-

carbonitrile

176433-46-8 C₇H₃ClN₂O 166.57

The hydroxyl

group is replaced

by a formyl

group,

introducing a

reactive

aldehyde

functionality for

further

derivatization.

Synthetic Strategies: Building the Pyridine Core
The synthesis of substituted pyridines is a mature field, yet the construction of polysubstituted

derivatives like 2-chloro-5-hydroxypyridine-3-carbonitrile requires strategic planning.

Synthetic routes often involve either building the ring from acyclic precursors or modifying a

pre-existing pyridine core.

A common strategy for modifying the pyridine ring involves nucleophilic substitution,

electrophilic substitution, and functional group interconversion. For instance, the hydroxyl group

in many of these compounds is often introduced via the diazotization of an amino group or the

demethylation of a methoxy precursor.[8][9][10]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of

the hydroxypyridine-carbonitrile scaffold.
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Pyridine Core Synthesis

Functional Group Modification

Analog Synthesis

Acyclic Precursors
(e.g., malononitrile, acetone)

Ring Closure Reaction
(e.g., with NH3)

Substituted Pyridine
(e.g., 2-amino-3-cyanopyridine)

Diazotization & Hydrolysis
(NaNO2, H2O)

Introduce -OH

Chlorination
(POCl3)

Introduce -Cl
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Caption: Generalized synthetic workflow for hydroxypyridine-carbonitrile and its analogs.
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Structure-Activity Relationship (SAR): Decoding
Functional Group Impact
The biological activity of pyridine derivatives is exquisitely sensitive to their substitution

patterns. SAR analysis reveals how specific functional groups and their positions influence

antiproliferative and antimicrobial effects.[11]

Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) groups often enhances

biological activity, potentially by acting as hydrogen bond donors or acceptors, facilitating

interaction with biological targets. Studies have shown that introducing -OH groups can

significantly decrease IC₅₀ values in cancer cell lines.[1] Methoxy (-OCH₃) groups also

modulate activity, with their number and position being critical factors.[11]

Halogens (Cl, Br, F): Halogens, particularly chlorine, are frequently incorporated to enhance

potency. They can increase lipophilicity, improving membrane permeability, and can

participate in halogen bonding, a specific type of non-covalent interaction with protein

targets.

Cyano Group (-CN): The nitrile functionality is a strong electron-withdrawing group and a

versatile synthetic handle. It can act as a hydrogen bond acceptor and can be hydrolyzed to

carboxamides or carboxylic acids, providing avenues for further derivatization.[12]

Amino Group (-NH₂): Replacing a chloro group with an amino group introduces a strong

hydrogen bond donor and increases the polarity and basicity of the molecule, which can

drastically alter its target binding profile and pharmacokinetic properties.

The interplay of these functional groups dictates the overall electronic and steric profile of the

molecule, which in turn governs its interaction with biological targets.
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Substituent Effects on Bioactivity

Analog Modifications
2-Chloro-5-hydroxypyridine-3-carbonitrile Core Scaffold

2-Chloro (-Cl)
• Increases Lipophilicity

• Halogen Bonding

5-Hydroxyl (-OH)
• H-Bonding (Donor/Acceptor)

• Increases Polarity

3-Cyano (-CN)
• H-Bond Acceptor

• Electron Withdrawing

2-Amino Analog
• H-Bond Donor

• Increased Basicity

Derivatization to

5-Alkoxy Analog
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5-Nitro Analog
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Influence

Influence

Influence

Modulate

Modulate

Modulate

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) map for the hydroxypyridine-carbonitrile scaffold.

Comparative Biological Profile
While comprehensive data for 2-chloro-5-hydroxypyridine-3-carbonitrile itself is sparse in

publicly available literature, studies on closely related analogs provide valuable insights into the
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potential of this chemical class. For example, a series of novel 3-hydroxypyridine-4-one

derivatives were synthesized and evaluated for antimicrobial activity.[2]

Compound/Cla
ss

Organism(s) Activity Type
Results
(MIC/IC₅₀)

Reference

3-

Hydroxypyridine-

4-one derivative

(6c)

S. aureus, E. coli Antibacterial MIC = 32 µg/mL [2]

3-

Hydroxypyridine-

4-one derivatives

C. albicans, A.

niger
Antifungal

Moderate activity

(MIC = 128-512

µg/mL)

[2]

Substituted

Pyridine

(derivative 20)

MCF7 (Breast

Cancer Cell Line)
Antiproliferative IC₅₀ = 0.91 mM [1]

These results underscore the potential of the hydroxypyridine scaffold. The antibacterial activity

of the 3-hydroxypyridine-4-one analog against both Gram-positive (S. aureus) and Gram-

negative (E. coli) bacteria is particularly noteworthy, suggesting a broad spectrum of activity

that warrants further investigation.[2] The significant antiproliferative activity observed in other

pyridine derivatives further highlights the therapeutic potential of this compound class.[1]

Experimental Protocols
To facilitate further research, we provide representative protocols based on established

literature.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine
This protocol describes the hydrolysis of an acetate-protected precursor, a common step in

synthesizing hydroxypyridines.[13]

Objective: To deprotect 2-Chloro-5-acetoxypyridine to yield 2-Chloro-5-hydroxypyridine.

Materials:
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2-Chloro-5-acetoxypyridine

Methanol (MeOH)

Potassium Carbonate (K₂CO₃)

Diethyl ether

1N Hydrochloric Acid (HCl)

Saturated aqueous NaCl (brine)

Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

Dissolve 2-Chloro-5-acetoxypyridine (1.0 eq) in methanol in a round-bottom flask.

Add solid potassium carbonate (0.5 eq) to the solution.

Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

Dilute the residue with diethyl ether and water.

Transfer the mixture to a separatory funnel. Adjust the aqueous layer to a neutral pH (~7) by

the dropwise addition of 1N HCl.

Separate the layers and extract the aqueous phase twice more with diethyl ether.

Combine the organic extracts and wash with a saturated solution of aqueous NaCl.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

product.
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Protocol 2: General Microdilution Method for
Antimicrobial Susceptibility Testing
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration

(MIC) of a compound.[2]

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

Test compound

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a

range of concentrations.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a

final concentration of approximately 5 x 10⁵ CFU/mL.

Include positive (bacteria without compound) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.
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Conclusion and Future Outlook
2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs represent a rich chemical space

for the discovery of new therapeutic agents. The strategic placement of chloro, hydroxyl, and

nitrile groups provides a synthetically tractable scaffold with a high potential for biological

activity. Comparative analysis shows that subtle modifications, such as altering the position of a

substituent or replacing it with another functional group (e.g., amino, alkoxy), can lead to

significant changes in physicochemical properties and biological function.

Future research should focus on the systematic synthesis and screening of a broader library of

analogs to further elucidate the structure-activity relationships. Investigating the mechanism of

action for the most potent compounds through molecular docking studies and biochemical

assays will be crucial for optimizing lead compounds.[2] The versatility of the nitrile group

should be exploited for the creation of diverse derivatives, expanding the pharmacological

potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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